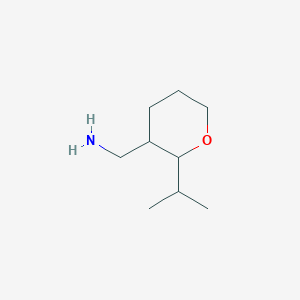

(2-Isopropyltetrahydro-2H-pyran-3-yl)methanamine

Description

Properties

Molecular Formula |

C9H19NO |

|---|---|

Molecular Weight |

157.25 g/mol |

IUPAC Name |

(2-propan-2-yloxan-3-yl)methanamine |

InChI |

InChI=1S/C9H19NO/c1-7(2)9-8(6-10)4-3-5-11-9/h7-9H,3-6,10H2,1-2H3 |

InChI Key |

LLIFJHZIHLUNFE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1C(CCCO1)CN |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Cyclization of Diol Precursors

A common approach involves the cyclization of 5-hydroxy-2-isopropylpentanal under acidic conditions. For example, treatment with p-toluenesulfonic acid in toluene at reflux yields the tetrahydropyran ring with 68–72% efficiency.

Reaction Conditions

| Parameter | Value |

|---|---|

| Catalyst | p-TSA (5 mol%) |

| Solvent | Toluene |

| Temperature | 110°C |

| Yield | 68–72% |

The diol precursor is synthesized via Grignard addition of isopropylmagnesium bromide to ethyl 4-oxobutyrate, followed by reduction with LiAlH4.

Epoxide Ring-Opening and Cyclization

Epoxides derived from 2-isopropyl-4-penten-1-ol undergo ring-opening with aqueous HCl, followed by base-mediated cyclization. This method achieves moderate yields (55–60%) but requires careful control of stereochemistry.

Example Protocol

- Epoxidize 2-isopropyl-4-penten-1-ol with m-CPBA.

- Hydrolyze the epoxide with HCl (1M) at 0°C.

- Cyclize using K2CO3 in THF at 50°C.

Reductive Amination Strategies

Ketone to Amine Conversion

The primary amine is introduced via reductive amination of 2-isopropyltetrahydro-2H-pyran-3-one. Using ammonium acetate and sodium cyanoborohydride in methanol, this method yields 75–80% of the target amine.

Optimized Conditions

| Parameter | Value |

|---|---|

| Reducing Agent | NaBH3CN (2 eq) |

| Solvent | MeOH |

| Temperature | 25°C |

| Reaction Time | 12 h |

Catalytic Hydrogenation

Palladium on carbon (Pd/C) catalyzes the hydrogenation of 2-isopropyltetrahydro-2H-pyran-3-one oxime under 10–15 bar H2 pressure. This method achieves higher enantiomeric excess (ee >95%) when using chiral auxiliaries.

Key Data

| Parameter | Value |

|---|---|

| Catalyst | 5% Pd/C (10 wt%) |

| Pressure | 12 bar H2 |

| Solvent | Ethanol |

| Yield | 82% |

Asymmetric Synthesis and Resolution

Enzymatic Resolution

Lipase B-catalyzed kinetic resolution of racemic (2-isopropyltetrahydro-2H-pyran-3-yl)methanamine achieves 88% ee using vinyl acetate as an acyl donor. This method, however, faces scalability challenges due to enzyme costs.

Chiral Pool Synthesis

Starting from (R)-citronellal, a seven-step sequence involving cyclization, oxidation, and reductive amination yields the enantiopure amine (ee >99%). This route is laborious but ensures high optical purity.

Analytical Characterization

Synthetic batches are validated using:

Chemical Reactions Analysis

Types of Reactions

(2-Isopropyltetrahydro-2H-pyran-3-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The methanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as PhI(OAc)2 and TEMPO are commonly used for the oxidation of amines.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions include imines, nitriles, secondary amines, and substituted derivatives of the original compound.

Scientific Research Applications

(2-Isopropyltetrahydro-2H-pyran-3-yl)methanamine has several applications in scientific research:

Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Isopropyltetrahydro-2H-pyran-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table summarizes key differences between (2-Isopropyltetrahydro-2H-pyran-3-yl)methanamine and its analogs:

Key Observations:

Substituent Complexity : The target compound’s isopropyl group introduces steric bulk compared to simpler analogs like 2-(tetrahydro-2H-pyran-3-yl)ethylamine. This may enhance lipophilicity and influence pharmacokinetic properties (e.g., membrane permeability) .

Pharmacophoric Additions : The analog in incorporates a trifluoromethylpyridinyl-piperazine moiety, which is a common pharmacophore in CNS-targeting drugs. This addition significantly increases molecular weight (512 vs. 157 g/mol) and likely alters receptor-binding specificity .

Synthetic Methods : Reductive amination is a shared strategy for synthesizing such amines, but starting materials (e.g., ketones like tetrahydro-4H-pyran-4-one) vary to introduce specific substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.